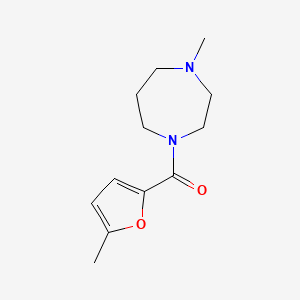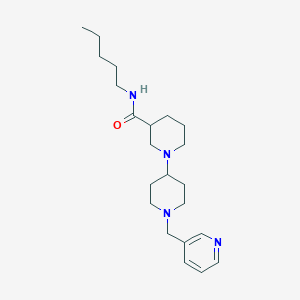
4-(3-chloro-4-hydroxy-5-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-chloro-4-hydroxy-5-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinone is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
Mechanism of Action
The mechanism of action of 4-(3-chloro-4-hydroxy-5-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinone is not fully understood, but it is believed to act by inhibiting certain enzymes and receptors in the body. This compound has been found to have activity against a variety of cancer cell lines, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
4-(3-chloro-4-hydroxy-5-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinone has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases. This compound has also been found to have activity against certain types of cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, it has been shown to have activity against certain receptors in the brain, making it a potential tool for investigating the function of these receptors.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-chloro-4-hydroxy-5-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinone in lab experiments is its broad range of biochemical and physiological effects. This compound has been found to have activity against a variety of enzymes and receptors, making it a versatile tool for investigating various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret certain experimental results.
Future Directions
There are several future directions for research on 4-(3-chloro-4-hydroxy-5-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinone. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other drugs. Another direction is to investigate its activity against other types of cancer cells, as well as its potential use in other disease states. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various enzymes and receptors.
Synthesis Methods
The synthesis method for 4-(3-chloro-4-hydroxy-5-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinone involves several steps. First, 3-chloro-4-hydroxy-5-methoxybenzaldehyde is reacted with 4-methylbenzylamine to form a Schiff base. This Schiff base is then reacted with 1-(4-methylbenzyl)piperazine to form the final product, 4-(3-chloro-4-hydroxy-5-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinone. The synthesis method has been optimized to yield a high purity product with good yields.
Scientific Research Applications
4-(3-chloro-4-hydroxy-5-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinone has been found to have a variety of scientific research applications. It has been used as a tool for investigating the role of certain enzymes in various biological processes. This compound has also been studied for its potential use in drug discovery, as it has been found to have activity against certain types of cancer cells. Additionally, it has been used as a probe for investigating the function of certain receptors in the brain.
properties
IUPAC Name |
4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-14-3-5-15(6-4-14)12-23-8-7-22(13-19(23)24)11-16-9-17(21)20(25)18(10-16)26-2/h3-6,9-10,25H,7-8,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNWGBGPDWJKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2=O)CC3=CC(=C(C(=C3)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-hydroxy-5-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5496069.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5496076.png)
![N-benzyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5496081.png)

![1-[(2,4-difluorophenoxy)acetyl]azocane](/img/structure/B5496093.png)
![N-isopropyl-N'-{[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5496096.png)
![7-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5496107.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5496108.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-6-nitrophenyl acetate](/img/structure/B5496110.png)
![N-(4-methylphenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5496114.png)
![4-[(2,3-dihydro-1,4-benzodioxin-5-yloxy)methyl]-2-(2-furyl)-5-methyl-1,3-oxazole](/img/structure/B5496122.png)

![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]cyclopropanecarboxamide](/img/structure/B5496156.png)
